N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide
Overview
Description
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor is most important in the biology of diseases like prostate cancer.
Mode of Action
This compound acts as an androgen receptor antagonist . It binds to the androgen receptor and inhibits its action, which can lead to a decrease in the effect of androgens like testosterone and dihydrotestosterone. By doing so, it can help to slow the growth of prostate cancer cells that require androgens to grow.
Biochemical Pathways
The compound’s interaction with the androgen receptor can affect several downstream pathways, including the prostate-specific antigen (PSA) pathway . By inhibiting the androgen receptor, the compound can decrease the production of PSA, a protein produced by cells of the prostate gland. Elevated levels of PSA can indicate the presence of prostate cancer.
Pharmacokinetics
They are metabolized in the liver and excreted in the urine and feces .
Result of Action
The compound effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express the androgen receptor . This includes cell lines like LNCaP, C4-2, and CWR22rv .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)oxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-18-7-5-8-19(2)24(18)29-26(32)25(31)28-16-23(21-11-6-13-27-15-21)30-14-12-20-9-3-4-10-22(20)17-30/h3-11,13,15,23H,12,14,16-17H2,1-2H3,(H,28,31)(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXSZEGPMGHIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701114817 | |
Record name | N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(3-pyridinyl)ethyl]-N2-(2,6-dimethylphenyl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701114817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903324-12-9 | |
Record name | N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(3-pyridinyl)ethyl]-N2-(2,6-dimethylphenyl)ethanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903324-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(3-pyridinyl)ethyl]-N2-(2,6-dimethylphenyl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701114817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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